(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Catalog No.
S6613781
CAS No.
396725-25-0
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-e...

CAS Number

396725-25-0

Product Name

(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c1-21-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(11-12)17(19)20/h2-11H,1H3/b10-5+

InChI Key

NKTHYLRGJXZFQJ-BJMVGYQFSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

The compound (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound features a methoxy group at one end and a nitro group at the other, contributing to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

, primarily due to the presence of the α,β-unsaturated carbonyl group. Key reactions include:

  • Aldol Condensation: This reaction allows for the formation of more complex molecules by reacting with aldehydes or ketones.
  • Hydrogenation: The unsaturated double bond can be reduced to form saturated compounds.
  • Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to various derivatives.
  • Cyclization Reactions: Chalcones can participate in cyclization to form flavonoids or other polyphenolic compounds.

These reactions are often catalyzed by specific enzymes in biological systems, highlighting their importance in metabolic pathways

The biological activity of (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been explored through various studies. Notable activities include:

  • Antioxidant Activity: The compound exhibits significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Properties: Research indicates that this chalcone can induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for cancer therapy .
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers, suggesting its use in treating inflammatory diseases .

Several synthesis methods have been reported for producing chalcones like (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one:

  • Claisen-Schmidt Condensation: This method involves the reaction of an aromatic aldehyde with an acetophenone derivative in the presence of a base (e.g., sodium hydroxide) to yield the chalcone.
    python
    # Example reactionAromatic Aldehyde + Acetophenone → Chalcone + Water
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate the condensation reaction.
  • Solvent-Free Conditions: Recent studies have demonstrated that chalcones can be synthesized under solvent-free conditions, improving sustainability and reducing waste.

The applications of (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one span various fields:

  • Pharmaceuticals: Due to its biological activities, it holds promise as a therapeutic agent against cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at combating oxidative stress.
  • Food Industry: As a natural antioxidant, it can be used to enhance food preservation and stability.

Interaction studies involving this compound often focus on its binding affinity with various biological targets. Techniques such as molecular docking and high-throughput screening are employed to assess its potential interactions with proteins involved in disease pathways. These studies help elucidate the mechanisms underlying its biological effects and guide further drug development efforts .

Several compounds share structural similarities with (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
1. (2E)-1-(4-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-oneChalconeAntioxidant, Anticancer
2. (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneChalconeAntimicrobial
3. (2E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneChalconeAnticancer

Uniqueness

The presence of both methoxy and nitro groups in this compound distinguishes it from others in terms of solubility and reactivity, potentially enhancing its biological efficacy compared to similar chalcones. This unique combination may also influence its pharmacokinetic properties, making it a subject of interest for further research.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

283.08445790 g/mol

Monoisotopic Mass

283.08445790 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

Explore Compound Types